molecular formula C13H24N2O3 B1391391 (S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate CAS No. 845907-19-9

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate

Cat. No. B1391391
M. Wt: 256.34 g/mol
InChI Key: FGSSWBLFUDYTSE-VIFPVBQESA-N
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Description

“(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate” is a chemical compound. Its structure and properties might be similar to those of “(S)-Benzyl 2-(piperidine-4-carboxamido)propanoate”, which is a known compound .


Synthesis Analysis

The synthesis of similar compounds involves reactions with hydrogen and palladium on activated carbon in ethyl acetate . A solution of a related compound was treated with Pd/C under a H2 balloon for 18 hours . The reaction mixture was then filtered and resubjected to hydrogenation .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . The exact structure of “(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate” would need to be confirmed through similar methods.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These compounds can undergo a variety of reactions, and their reactivity can be influenced by the presence of the piperidine and carboxamido groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include their melting point, boiling point, density, molecular formula, and molecular weight . These properties can be determined using various analytical techniques.

Scientific Research Applications

Synthesis and Intermediates in Drug Development

  • This compound serves as a key intermediate in the synthesis of various drugs. For instance, its derivatives play a crucial role in the synthesis of Vandetanib, an anti-cancer drug, as demonstrated by the work of Min Wang and colleagues, who synthesized a related compound through acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015). Similarly, derivatives of this compound are important in creating polymethacrylates used in acylation chemistry (Mennenga, Dorn, Menzel, & Ritter, 2015).

Involvement in Catalysis

  • The compound and its derivatives are used in catalytic processes. For example, D. Kong et al. synthesized a derivative for use in the production of crizotinib, showcasing its versatility in catalysis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Applications in Molecular Synthesis

Role in the Synthesis of Nociceptin Antagonists

Utility in Anticancer Drug Synthesis

  • The compound has also been used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a critical intermediate for small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).

Safety And Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

There is ongoing interest in synthesizing and testing new pharmacophores based on piperidine derivatives due to their wide range of therapeutic activities . Future research could focus on synthesizing new derivatives and testing their biological activity.

properties

IUPAC Name

tert-butyl (2S)-2-(piperidine-4-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(12(17)18-13(2,3)4)15-11(16)10-5-7-14-8-6-10/h9-10,14H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSSWBLFUDYTSE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672821
Record name tert-Butyl N-(piperidine-4-carbonyl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 2-(piperidine-4-carboxamido)propanoate

CAS RN

845907-19-9
Record name tert-Butyl N-(piperidine-4-carbonyl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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